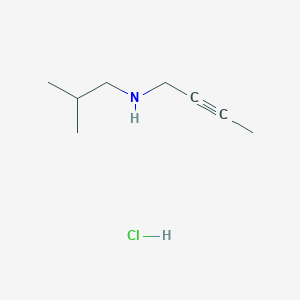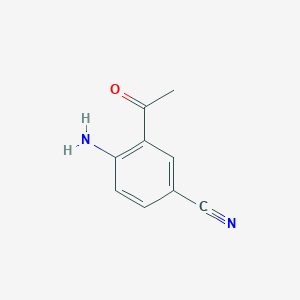![molecular formula C9H13NO2S B1521177 [4-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 854304-24-8](/img/structure/B1521177.png)
[4-(Methanesulfonylmethyl)phenyl]methanamine
Overview
Description
“[4-(Methanesulfonylmethyl)phenyl]methanamine” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is used in various scientific research applications, including organic synthesis, drug discovery, and polymer science.
Molecular Structure Analysis
The molecular structure of “[4-(Methanesulfonylmethyl)phenyl]methanamine” can be represented by the InChI code: 1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the molecule consists of a phenyl ring substituted at the 4-position with a methanesulfonylmethyl group, and a methanamine group attached to the phenyl ring.Physical And Chemical Properties Analysis
“[4-(Methanesulfonylmethyl)phenyl]methanamine” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Proteomics Research
[4-(Methanesulfonylmethyl)phenyl]methanamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells. Its molecular properties facilitate the identification and quantification of proteins, aiding in the understanding of cellular processes .
Material Science
In material science, this chemical serves as a precursor or a reactant in the synthesis of advanced materials. Its molecular structure allows for the creation of polymers with specific characteristics, such as increased durability or conductivity. Researchers can manipulate the compound to develop materials with desired properties for various industrial applications .
Chemical Synthesis
The compound plays a crucial role in chemical synthesis, where it is involved in the formation of complex molecules. It acts as a building block in the construction of pharmaceuticals, agrochemicals, and other organic compounds. Its versatility in reactions makes it a valuable asset in the development of new synthetic methodologies .
Chromatography
In chromatographic applications, [4-(Methanesulfonylmethyl)phenyl]methanamine can be used to modify stationary phases or as a standard in calibration processes. Its stable molecular structure ensures consistent results in the separation of compounds, which is essential for analytical purposes .
Analytical Chemistry
As an analytical reagent, this compound is employed in various analytical chemistry techniques to detect, identify, and quantify other substances. It may be used in spectroscopy, mass spectrometry, or as a reference material in comparative studies, providing accuracy and precision in measurements .
Biochemical Research
In biochemical research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as an inhibitor or a substrate in enzymatic assays, helping to elucidate the mechanisms of action for certain enzymes and their roles in metabolism .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQMBFLAZHRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854304-24-8 | |
| Record name | [4-(methanesulfonylmethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)


![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)


![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)


